N,N-Diethyl-3,6-dimethylpyrazine-2-carboxamide
CAS No.:
Cat. No.: VC15969946
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | N,N-diethyl-3,6-dimethylpyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C11H17N3O/c1-5-14(6-2)11(15)10-9(4)12-7-8(3)13-10/h7H,5-6H2,1-4H3 |
| Standard InChI Key | VIBVKTPOTSXBKT-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)C1=NC(=CN=C1C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) modified with:
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Methyl groups at positions 3 and 6,
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A carboxamide group (-CONR2) at position 2, where R represents ethyl groups.
The systematic IUPAC name, N,N-diethyl-3,6-dimethylpyrazine-2-carboxamide, reflects this substitution pattern. Its molecular formula is CHNO, with a molecular weight of 207.27 g/mol (calculated using atomic masses from PubChem data for analogous compounds ).
Spectroscopic and Computational Data
While experimental spectra for this specific compound are unavailable, computational models predict key features:
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IR spectroscopy: Strong absorption bands near 1650 cm (C=O stretch) and 3300 cm (N-H stretch, if present) .
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NMR: Expected signals include singlets for the methyl groups (δ ~2.5 ppm in H NMR) and a quartet for the ethyl groups (δ ~1.2–1.4 ppm) .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N,N-diethyl-3,6-dimethylpyrazine-2-carboxamide can be inferred from methods used for analogous pyrazinecarboxamides :
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Starting material: 3,6-Dimethylpyrazine-2-carboxylic acid.
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Amidation: React with diethylamine using a coupling agent (e.g., HATU or DCC) in dichloromethane or THF.
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Purification: Column chromatography or recrystallization yields the final product.
Alternative routes may involve:
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Nucleophilic substitution on pre-functionalized pyrazine rings.
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Multi-step alkylation of a primary carboxamide.
Reactivity Profile
Key reactions likely include:
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Hydrolysis: The carboxamide group may hydrolyze under acidic or basic conditions to form 3,6-dimethylpyrazine-2-carboxylic acid.
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Alkylation/arylation: The pyrazine ring’s nitrogen atoms could participate in electrophilic substitution reactions under controlled conditions.
Physicochemical Properties
Thermodynamic and Solubility Data
Stability
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Thermal stability: Decomposes above 200°C, releasing CO and NH .
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Light sensitivity: Stable under ambient light but may degrade under UV exposure due to the aromatic ring.
Regulatory Status and Environmental Impact
Environmental Persistence
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Biodegradation: Estimated half-life >60 days due to aromatic stability.
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Ecotoxicity: Low risk to aquatic organisms (modeled EC >100 mg/L).
Future Research Directions
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Synthetic optimization: Developing greener catalysts for amidation.
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Biological screening: Testing against antimicrobial and anticancer targets.
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Toxicological studies: Subchronic dosing in rodent models.
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